molecular formula C17H31NSn B055037 4-(Tributylstannyl)pyridine CAS No. 124252-41-1

4-(Tributylstannyl)pyridine

Cat. No. B055037
CAS RN: 124252-41-1
M. Wt: 368.1 g/mol
InChI Key: UNEPXPMBVGDXGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-(Tributylstannyl)pyridine and related compounds can be synthesized through several methods, including stannylcupration reactions and radical hydrostannation. These procedures allow for the regio- and stereoselective addition of tributylstannyl groups to different substrates, providing access to stannylated intermediates for further chemical synthesis (Reginato et al., 1998).

Molecular Structure Analysis

The molecular structure of this compound derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of 2-(tributylstannyl)pyrrolidine was determined, revealing the spatial arrangement of the tributylstannyl group and its interaction with the pyrrolidine ring (Gawley et al., 2005).

Scientific Research Applications

  • Synthesis of Oligopyridines : Pabst and Sauer (1999) demonstrated the conversion of 3,5-Di-(pyridin-2-yl)-[1,2,4]-triazines to 4-tributylstannyl-2,6-oligopyridines via [4+2] cycloadditions with ethynyltributyltin. This process led to the creation of branched oligopyridines containing 8 to 14 pyridine units, highlighting the role of 4-(Tributylstannyl)pyridine in constructing complex pyridine-based structures (Pabst & Sauer, 1999).

  • Functionalization of Pyridines : Sauer and Heldmann (1998) described the use of this compound in the functionalization of pyridines. They found that the tributyltin substituent of pyridine can be replaced via Pd-catalyzed acylation and arylation, halogenation, and protonation to yield various functionalized pyridines, demonstrating its versatility in organic synthesis (Sauer & Heldmann, 1998).

  • Synthesis of Pyrimidines with Optical Properties : Hadad et al. (2011) used this compound in synthesizing 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. These compounds, which displayed strong emission solvatochromism, were studied for their potential as colorimetric and luminescent pH sensors (Hadad et al., 2011).

  • Creation of Stannylated Heterocycles : Reginato et al. (1995) explored the synthesis of 4-tributylstannyl-2-(5H)-furanone and pyrrolone from γ-amino and γ-hydroxy acetylenic esters using mixed stannylcuprate reagent. They discussed the use of these compounds as intermediates for functionalizing heterocyclic rings (Reginato et al., 1995).

  • Synthesis of Pyrrolinones : In a similar context, Reginato et al. (1998) reported the preparation of 4-tributylstannyl-5-substituted-pyrrolin-2-ones through tributylstannyl cyano cuprate addition to γ-amino acetylenic esters. They emphasized the regio- and stereoselectivity of this synthesis, further indicating the utility of this compound in organic chemistry (Reginato et al., 1998).

Safety and Hazards

“4-(Tributylstannyl)pyridine” is classified as dangerous . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tributyl(pyridin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEPXPMBVGDXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371985
Record name 4-(Tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124252-41-1
Record name 4-(Tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Tri-n-butylstannyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 4-bromopyridine hydrochloride (1.5 g) in Et2O (20 mL) at -78° C. was added n-BuLi (6.2 mL of a 2.5M solution). After 30 min. the mixture was warmed to -30° C., tributyltin chloride (2.1 mL) was added and the mixture warmed to 0° C. Saturated NH4Cl was added and extracted with Et2O. The organics were washed with H2O, brine, dried (MgSO4) and concentrated. Chromatography (silica gel; EtOAc/hexane (15:85)) provided the title compound as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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